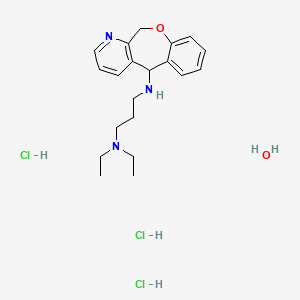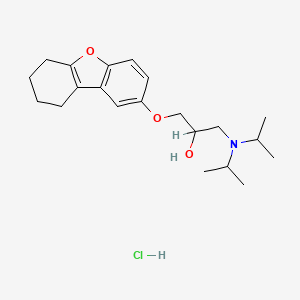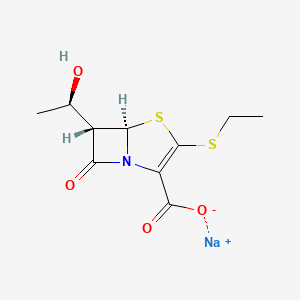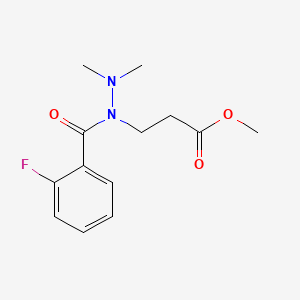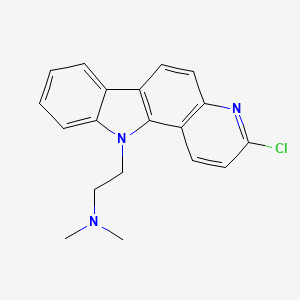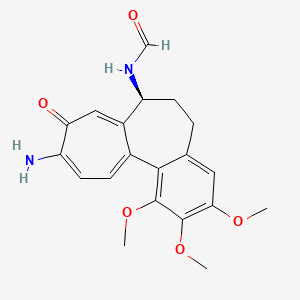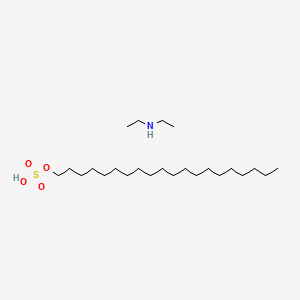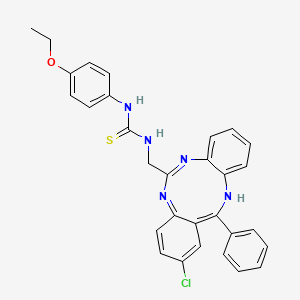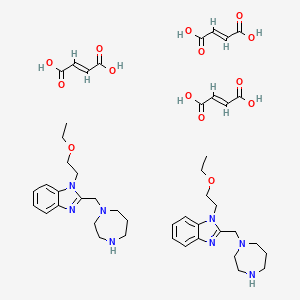
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a diazepane ring, and an ethoxyethyl side chain. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Diazepane Ring: The diazepane ring is introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the benzimidazole intermediate.
Attachment of the Ethoxyethyl Side Chain: The ethoxyethyl side chain is attached through an alkylation reaction, using an ethoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazoles: Compounds with a similar benzimidazole core but lacking the diazepane ring and ethoxyethyl side chain.
Diazepanes: Compounds containing the diazepane ring but with different substituents on the ring.
Ethoxyethyl Derivatives: Compounds with an ethoxyethyl side chain but different core structures.
Uniqueness
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole is unique due to the combination of its benzimidazole core, diazepane ring, and ethoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
95893-96-2 |
|---|---|
Molekularformel |
C46H64N8O14 |
Molekulargewicht |
953.0 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(1,4-diazepan-1-ylmethyl)-1-(2-ethoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H26N4O.3C4H4O4/c2*1-2-22-13-12-21-16-7-4-3-6-15(16)19-17(21)14-20-10-5-8-18-9-11-20;3*5-3(6)1-2-4(7)8/h2*3-4,6-7,18H,2,5,8-14H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI-Schlüssel |
MBLYNFLWEQCDQH-VQYXCCSOSA-N |
Isomerische SMILES |
CCOCCN1C(=NC2=CC=CC=C12)CN3CCNCCC3.CCOCCN1C(=NC2=CC=CC=C12)CN3CCNCCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOCCN1C2=CC=CC=C2N=C1CN3CCCNCC3.CCOCCN1C2=CC=CC=C2N=C1CN3CCCNCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


